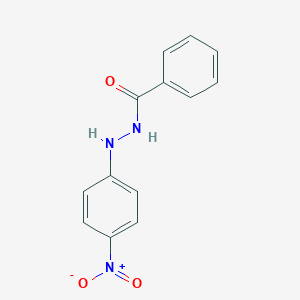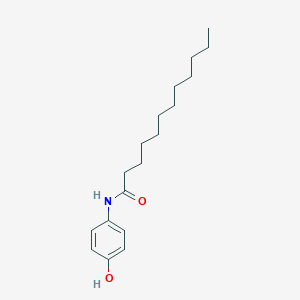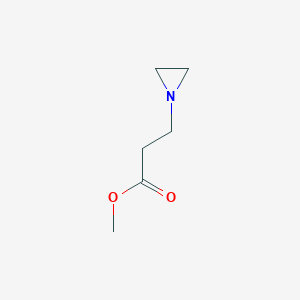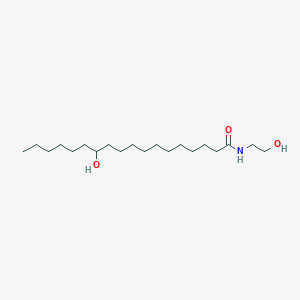
3-Methylvaleric acid
Overview
Description
3-methylvaleric acid is a methyl-branched fatty acid that is pentanoic acid which carries a methyl group at position 3. It has a role as a plant metabolite, an animal metabolite, a fungal metabolite and a flavouring agent. It is a methyl-branched fatty acid, a short-chain fatty acid, a branched-chain saturated fatty acid and a monocarboxylic acid. It is a conjugate acid of a 3-methylvalerate.
This compound is a natural product found in Valeriana officinalis, Pelargonium graveolens, and other organisms with data available.
Mechanism of Action
Target of Action
3-Methylvaleric acid, also known as 3-Methylpentanoic acid, is a methyl-branched fatty acid It has been found to enhance intracellular camp accumulation and cre-luciferase activity in cho-k1 cells and hek293 cells .
Mode of Action
The enhancement of intracellular camp accumulation suggests that it may interact with cellular targets to modulate camp levels, which can have various downstream effects, including the activation of protein kinase a (pka), regulation of gene expression, and modulation of ion channels .
Biochemical Pathways
The specific biochemical pathways affected by this compound are not clearly defined in the available literature. As a fatty acid, it may be involved in fatty acid metabolism. Its effect on cAMP levels suggests it may influence pathways regulated by cAMP, such as the PKA pathway .
Pharmacokinetics
Its metabolism and excretion would be expected to follow the typical pathways for fatty acids, which generally involve beta-oxidation in the mitochondria .
Result of Action
Its ability to enhance intracellular camp accumulation suggests it may have a variety of potential effects, given the wide range of cellular processes regulated by camp .
Properties
IUPAC Name |
3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIDLTISMCAULB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861716 | |
| Record name | Pentanoic acid, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
sour, herbaceous, slightly green odour | |
| Record name | 3-Methylpentanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/422/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
196.00 to 198.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Methylpentanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033774 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.925-0.931 (20°/20°) | |
| Record name | 3-Methylpentanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/422/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
105-43-1 | |
| Record name | 3-Methylpentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylvaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic acid, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanoic acid, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylvaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLPENTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85FS4Y39LJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methylpentanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033774 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-methylpentanoic acid?
A1: The molecular formula of 3-methylpentanoic acid is C6H12O2, and its molecular weight is 116.16 g/mol.
Q2: What are the key aroma characteristics of 3-methylpentanoic acid?
A2: 3-Methylpentanoic acid possesses a distinct aroma profile, often described as pungent and cheesy. Studies have shown that the position of the methyl group in methylvaleric acid isomers significantly influences aroma intensity. [] For instance, 4-methylvaleric acid exhibits the strongest aroma, followed by 3-methylpentanoic acid, and lastly, 2-methylvaleric acid. []
Q3: How does the aroma of 3-methylpentanoic acid contribute to the flavor of tobacco?
A3: 3-Methylpentanoic acid is a key aroma component found in Oriental and burley tobaccos. [, ] Its presence, along with isovaleric acid, contributes to the unique aroma profile of these tobacco types. [] Interestingly, 3-methylvaleric acid is absent in Virginia tobaccos, making it a potential chemical marker for distinguishing between these tobacco varieties. []
Q4: How does 3-methylpentanoic acid impact insects?
A4: Research indicates that 3-methylpentanoic acid possesses both contact and fumigant toxicity against booklice (Liposcelis bostrychophila). [] In contact toxicity studies, 3-methylpentanoic acid demonstrated an LC50 value of 210.69 μg/cm2. [] Furthermore, its fumigant toxicity, with an LC50 of 5.53 mg/L, highlights its potential as a natural fumigant for controlling stored grain insects. []
Q5: Does 3-methylpentanoic acid show nematicidal activity?
A5: Yes, studies on the essential oil of Valeriana amurensis roots, which contains 3-methylpentanoic acid as a major component (7.3%), have shown nematicidal activity against cereal cyst nematodes (Heterodera avenae). [] While the essential oil itself had an LC50 of 311.6 μg/mL, isolated 3-methylpentanoic acid showed an LC50 of 683.8 μg/mL against H. avenae. []
Q6: What role does 3-methylpentanoic acid play in the biosynthesis of sucrose esters in tobacco plants?
A6: Research suggests that 3-methylpentanoic acid, along with other branched-chain fatty acids like 2- and 3-methylbutyric acid, are incorporated as acyl moieties in sucrose esters found in the trichome secretions of tobacco plants. [, ] These sucrose esters, particularly 6-O-acetyl-2,3,4-tri-O-acyl-α-D-glucopyranosyl-β-D-fructofuranosides, contribute significantly to the surface chemistry of the plant. [] Isotopic labeling studies indicate that the 3-methylvaleryl group in these esters originates from the threonine pathway of branched-chain amino acid metabolism. []
Q7: Can 3-methylpentanoic acid be incorporated into larger molecules with biological activity?
A7: Yes, 3-methylpentanoic acid is a building block for various natural products. For example, it is a component of bursaphelocides A and B, two novel nematicidal cyclodepsipeptides isolated from the fungus Mycelia sterilia. [, ] In these compounds, 3-methylpentanoic acid exists as 2-hydroxy-3-methylpentanoic acid. [, ] This highlights the potential of 3-methylpentanoic acid and its derivatives as starting materials for developing new bioactive compounds.
Q8: What are the implications of 3-methylpentanoic acid in human health?
A8: While 3-methylpentanoic acid itself doesn't have a direct therapeutic role, its presence in urine can serve as a functional biomarker for B-group vitamin status. [] Elevated levels of branched-chain 2-oxo acids, including 3-methylpentanoic acid's corresponding 2-oxo acid (2-oxo-3-methylpentanoic acid), indicate potential deficiencies in B-group vitamins, essential for branched-chain amino acid catabolism. []
Q9: Can 3-methylpentanoic acid be synthesized chemically?
A9: Yes, 3-methylpentanoic acid can be chemically synthesized. One method involves the alkylation and subsequent decarboxylation of ethyl sec-butylmalonate. [] This approach provides a controlled route to obtain the desired compound.
Q10: Are there any alternative synthetic routes to 3-methylpentanoic acid derivatives?
A10: Yes, modified synthetic strategies can yield specific 3-methylpentanoic acid derivatives. For instance, starting with ethyl cyanoacetate and employing a series of reactions like alkylation, condensation, hydrolysis, and Grignard reaction leads to the formation of 3-benzyl-3-methylpentanoic acid. [] This demonstrates the versatility in synthesizing tailored 3-methylpentanoic acid analogs.
Q11: How is 3-methylpentanoic acid used in material science?
A11: 3-methylpentanoic acid serves as a chiral building block for synthesizing side-chain ferroelectric liquid crystalline polymers. [] The incorporation of (2S, 3S)-2-chloro-3-methylpentanoate into polymer structures influences their phase behavior, thermal stability, and optical properties. [] This highlights its potential in developing advanced materials with tailored properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B89741.png)
![(5R,8S,9S,10S,13R,14S,16R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-ol](/img/structure/B89743.png)
